molecular formula C7H10F2O3 B15237919 (2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid

(2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid

Cat. No.: B15237919
M. Wt: 180.15 g/mol
InChI Key: GLLJNTVQOJMNQA-ZCFIWIBFSA-N
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Description

(2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid is a chemical compound with a unique structure characterized by the presence of two fluorine atoms and a carboxylic acid group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid typically involves the introduction of fluorine atoms into the oxane ring. One common method is the reaction of a suitable oxane precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the fluorination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

(2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • (2R)-2-Amino-4-methoxy-4-oxobutanoic acid
  • (2R)-2-Amino-4-methoxy-4-oxobutanoic acid

Comparison: Compared to similar compounds, (2R)-5,5-Difluoro-2-methyloxane-2-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C7H10F2O3

Molecular Weight

180.15 g/mol

IUPAC Name

(2R)-5,5-difluoro-2-methyloxane-2-carboxylic acid

InChI

InChI=1S/C7H10F2O3/c1-6(5(10)11)2-3-7(8,9)4-12-6/h2-4H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

GLLJNTVQOJMNQA-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@]1(CCC(CO1)(F)F)C(=O)O

Canonical SMILES

CC1(CCC(CO1)(F)F)C(=O)O

Origin of Product

United States

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